molecular formula C16H23NO4 B3826014 ethyl N-(2,2-dimethylpropanoyl)tyrosinate

ethyl N-(2,2-dimethylpropanoyl)tyrosinate

Cat. No. B3826014
M. Wt: 293.36 g/mol
InChI Key: VDKNMFCRGUZIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2,2-dimethylpropanoyl)tyrosinate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of tyrosine, an amino acid that plays an important role in various physiological processes. Ethyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to have a range of interesting properties, including antioxidant and anti-inflammatory effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of ethyl N-(2,2-dimethylpropanoyl)tyrosinate is not fully understood, but it is thought to involve a combination of antioxidant and anti-inflammatory effects. It has been shown to scavenge free radicals and reduce oxidative stress, as well as inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-(2,2-dimethylpropanoyl)tyrosinate has a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell types, including neurons and immune cells. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-(2,2-dimethylpropanoyl)tyrosinate in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in large quantities.

Future Directions

There are many potential future directions for research on ethyl N-(2,2-dimethylpropanoyl)tyrosinate. Some possible areas of investigation include:
- Further studies on its antioxidant and anti-inflammatory effects, and its potential for treating neurodegenerative diseases and inflammatory disorders.
- Investigations into its effects on other physiological processes, such as metabolism and immune function.
- Development of more efficient synthesis and purification methods to enable larger-scale studies.
- Exploration of its potential as a drug candidate, either alone or in combination with other compounds.

Scientific Research Applications

Ethyl N-(2,2-dimethylpropanoyl)tyrosinate has been studied for its potential applications in a range of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of particular interest is its potential as an antioxidant and anti-inflammatory agent, which could make it useful for treating conditions such as neurodegenerative diseases and inflammatory disorders.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-21-14(19)13(17-15(20)16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKNMFCRGUZIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(2,2-dimethylpropanoyl)tyrosinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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